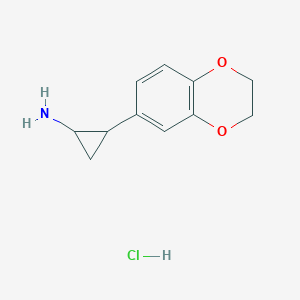
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzodioxane, a pharmacophore that is important in various therapeutic areas .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzodioxin ring attached to a cyclopropane ring via a two-carbon chain, with an amine group attached to one of the carbons in the cyclopropane ring .Applications De Recherche Scientifique
Antibacterial Agent
This compound has shown promise as an antibacterial agent. It was found to be the most effective against Bacillus subtilis , with a significant 60.04% bacterial biofilm growth inhibition . This suggests its potential use in treating bacterial infections that form biofilms, which are often resistant to conventional antibiotics.
Anti-Diabetic Research
In the field of anti-diabetic research, derivatives of this compound have been synthesized to evaluate their potential as anti-diabetic agents . The focus has been on creating new acetamides that could contribute to the treatment of diabetes through novel mechanisms of action.
Enzyme Inhibition
The compound has been studied for its effects on various enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in inflammatory and neurodegenerative diseases, which means the compound could have therapeutic applications in these areas.
Orientations Futures
The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” could include further investigation into its potential biological activities, such as its antibacterial properties , as well as its potential inhibitory activity against certain enzymes . Additionally, more research could be done to fully elucidate its synthesis process, molecular structure, and physical and chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit inhibitory activity against enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets (such as enzymes) and modulate their activity, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Given its potential inhibitory activity against enzymes like cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory pathways.
Result of Action
Based on its potential inhibitory activity against certain enzymes , it could lead to changes in the levels of neurotransmitters or inflammatory mediators, impacting cellular functions and responses.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPOMRPAFEFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)
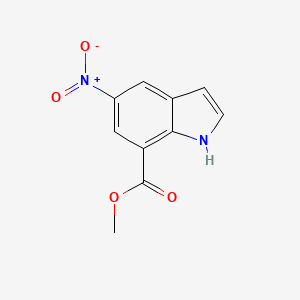

![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
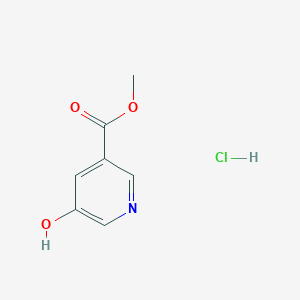
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
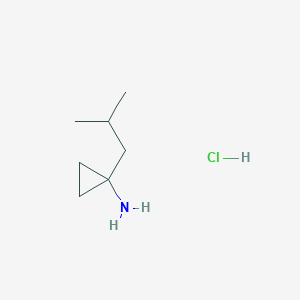
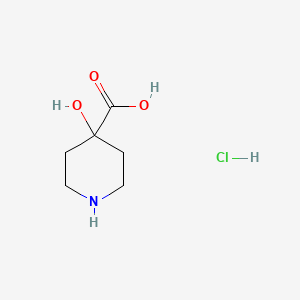
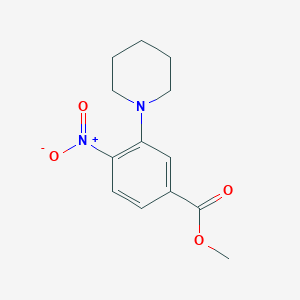
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)